1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-1-(2,5-disulfophenyl)-4,5-dihydro-5-oxo-, trisodium salt
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-1-(2,5-disulfophenyl)-4,5-dihydro-5-oxo-, trisodium salt is a complex organic compound. It is characterized by its unique structure, which includes multiple functional groups such as pyrazole, carboxylic acid, sulfonyl, and azo groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-1-(2,5-disulfophenyl)-4,5-dihydro-5-oxo-, trisodium salt typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid group. The azo group is then formed through a diazotization reaction, where an amine is converted into a diazonium salt, which subsequently reacts with another aromatic compound to form the azo linkage. The sulfonyl groups are introduced through sulfonation reactions, and the final product is obtained by neutralizing the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of catalysts and solvents is carefully controlled to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-1-(2,5-disulfophenyl)-4,5-dihydro-5-oxo-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-1-(2,5-disulfophenyl)-4,5-dihydro-5-oxo-, trisodium salt is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-1-(2,5-disulfophenyl)-4,5-dihydro-5-oxo-, trisodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The azo group can undergo reduction to form amines, which may interact with cellular components and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxylic acid derivatives: Compounds with similar pyrazole and carboxylic acid groups.
Azo compounds: Molecules containing the azo linkage (-N=N-).
Sulfonyl compounds: Compounds with sulfonyl functional groups.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-1-(2,5-disulfophenyl)-4,5-dihydro-5-oxo-, trisodium salt is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75198-83-3 |
---|---|
Molecular Formula |
C21H12ClFN7Na3O12S3 |
Molecular Weight |
774.0 g/mol |
IUPAC Name |
trisodium;4-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfophenyl]diazenyl]-1-(2,5-disulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H15ClFN7O12S3.3Na/c1-8-15(22)18(26-21(23)24-8)25-9-2-4-13(44(37,38)39)11(6-9)27-28-16-17(20(32)33)29-30(19(16)31)12-7-10(43(34,35)36)3-5-14(12)45(40,41)42;;;/h2-7,16H,1H3,(H,32,33)(H,24,25,26)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |
InChI Key |
ANCGYXQCWJWXIT-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C(=NC(=N1)F)NC2=CC(=C(C=C2)S(=O)(=O)O)N=NC3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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